molecular formula C11H22O B2366895 8-Cyclopropyloctan-1-ol CAS No. 1225628-15-8

8-Cyclopropyloctan-1-ol

Cat. No.: B2366895
CAS No.: 1225628-15-8
M. Wt: 170.296
InChI Key: VMMULAHNUBCGEW-UHFFFAOYSA-N
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Description

8-Cyclopropyloctan-1-ol is an organic compound that belongs to the class of cycloalkanes and alcohols It features a cyclopropyl group attached to an octane chain, with a hydroxyl group (-OH) at the terminal carbon

Scientific Research Applications

8-Cyclopropyloctan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Safety and Hazards

The safety information for 8-Cyclopropyloctan-1-ol indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyloctan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the Simmons-Smith reaction, where a cyclopropyl group is introduced to an alkene using diiodomethane and a zinc-copper couple. The resulting cyclopropyl derivative can then be subjected to further reactions to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalytic systems. These methods often employ regio-, diastereo-, and enantio-selective catalysts to ensure high yield and purity of the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclopropyl-substituted alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Cyclopropyl-substituted alkanes.

    Substitution: Cyclopropyl halides.

Mechanism of Action

The mechanism of action of 8-Cyclopropyloctan-1-ol involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting their reactivity and interactions. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar structure but with a shorter carbon chain.

    Cyclopropylcarbinol: Another cyclopropyl-substituted alcohol with different chain length.

    Cyclopropylmethylamine: Contains a cyclopropyl group attached to an amine instead of an alcohol.

Uniqueness: 8-Cyclopropyloctan-1-ol is unique due to its longer carbon chain and the presence of both cyclopropyl and hydroxyl functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

8-cyclopropyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMULAHNUBCGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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